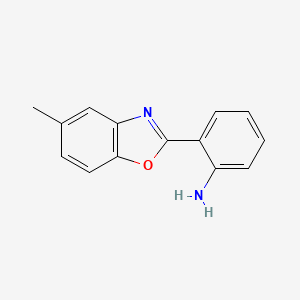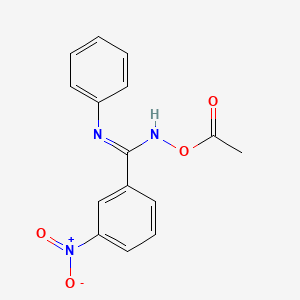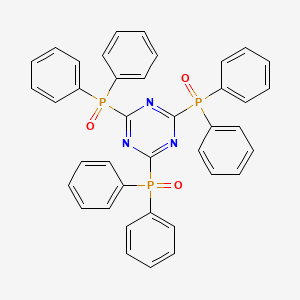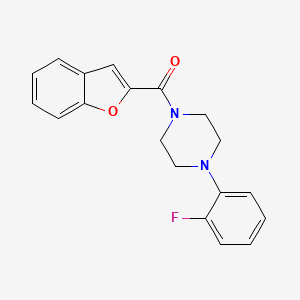
2-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-1,3-benzoxazol-2-yl)aniline, also known as MBBA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of benzoxazole derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in cancer cells involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine. In fluorescent materials, the mechanism of fluorescence emission involves the excitation of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline by a suitable light source, followed by the emission of light at a longer wavelength.
Biochemical and Physiological Effects:
2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been found to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fluorescent materials, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline exhibits strong fluorescence emission, making it suitable for various analytical applications. However, the toxicity and pharmacokinetics of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in vivo are still unclear, and further studies are needed to determine its safety and efficacy.
实验室实验的优点和局限性
The advantages of using 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in lab experiments include its high purity, stability, and ease of synthesis. The compound is also commercially available, making it readily accessible for researchers. However, the limitations of using 2-(5-methyl-1,3-benzoxazol-2-yl)aniline include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on 2-(5-methyl-1,3-benzoxazol-2-yl)aniline. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for 2-(5-methyl-1,3-benzoxazol-2-yl)aniline in cancer treatment. In material science, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline can be used as a building block for the synthesis of novel fluorescent materials with improved properties. In analytical chemistry, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline can be used as a fluorescent probe for the detection of various analytes, such as biomolecules and environmental pollutants. Overall, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has great potential for various scientific applications, and further research is needed to fully explore its potential.
合成方法
The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline involves the reaction of 5-methyl-2-aminobenzoxazole with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(5-methyl-1,3-benzoxazol-2-yl)aniline. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been used as a building block for the synthesis of novel fluorescent materials. In analytical chemistry, 2-(5-methyl-1,3-benzoxazol-2-yl)aniline has been used as a fluorescent probe for the detection of various analytes, such as metal ions and amino acids.
属性
IUPAC Name |
2-(5-methyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHCEMIRRZMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)




![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)

![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)

![diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)
![4-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5178686.png)